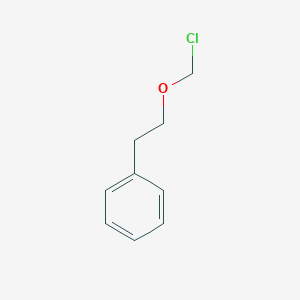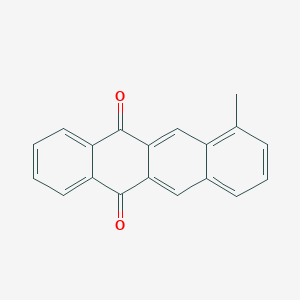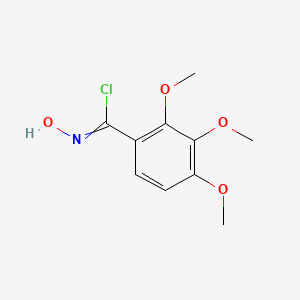
7-Bromo-4-chloro-6-methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chloro-6-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit a wide range of pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-methylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the starting materials include 4-chloro-2-hydroxyacetophenone and ethyl acetoacetate. The reaction is catalyzed by concentrated sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-4-chloro-6-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinones or reduced to form dihydrocoumarins.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium carbonate in dry acetone.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted coumarins with different functional groups.
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydrocoumarins and related derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-4-chloro-6-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for detecting metal ions and other biomolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-chloro-6-methylcoumarin involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 6-Bromo-7-hydroxy-3-methylcoumarin
- 4-Methyl-6,7-dihydroxycoumarin
- 6-Bromo-3-cyano-4-methylcoumarin
Comparison:
- Chemical Structure: While these compounds share a coumarin core, the presence and position of substituents like bromine, chlorine, and methyl groups vary.
- Reactivity: The different substituents influence the reactivity and types of reactions these compounds undergo.
- Applications: Each compound has unique applications based on its chemical properties. For example, 6-Bromo-7-hydroxy-3-methylcoumarin is used in multi-photon uncaging studies, while 6-Bromo-3-cyano-4-methylcoumarin is important for preparing methine dyes .
Propiedades
Fórmula molecular |
C10H6BrClO2 |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
7-bromo-4-chloro-6-methylchromen-2-one |
InChI |
InChI=1S/C10H6BrClO2/c1-5-2-6-8(12)4-10(13)14-9(6)3-7(5)11/h2-4H,1H3 |
Clave InChI |
TXHUXHWRUCZAEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)OC(=O)C=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)
![1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13685309.png)



![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)








